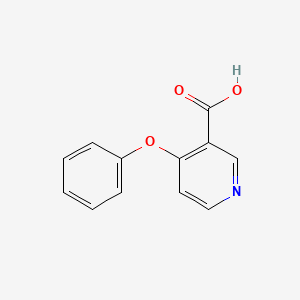

4-Phenoxypyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12(15)10-8-13-7-6-11(10)16-9-4-2-1-3-5-9/h1-8H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVUQFFLIRLHBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-Phenoxypyridine-3-carboxylic acid

Executive Summary

4-Phenoxypyridine-3-carboxylic acid (CAS: 54629-95-7) represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of HIF Prolyl Hydroxylase Inhibitors (HIF-PHIs) and specific agrochemicals.[1] Its structure—a pyridine ring substituted with a carboxylic acid at position 3 and a phenoxy group at position 4—enables bidentate chelation of active-site metal ions (typically Fe(II)), a mechanism central to the stabilization of Hypoxia-Inducible Factor (HIF) for treating anemia.[1]

This guide provides a rigorous analysis of the compound's physicochemical properties, a validated synthetic protocol via Nucleophilic Aromatic Substitution (

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The electronic environment of the pyridine ring, modulated by the electron-withdrawing nitrogen and the electron-donating phenoxy ether, dictates both the reactivity and the binding affinity of this molecule.

Table 1: Key Technical Specifications

| Property | Value / Description |

| CAS Number | 54629-95-7 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 215.21 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water (pH dependent) |

| pKa (Calculated) | ~3.5 (Carboxylic acid), ~4.8 (Pyridine N) |

| LogP | ~2.5 (Lipophilic, good membrane permeability) |

| H-Bond Donors/Acceptors | 1 Donor (COOH), 4 Acceptors (N, O, COOH) |

Structural Analysis & Pharmacophore Logic[1]

The therapeutic value of this compound lies in its ability to mimic 2-oxoglutarate (2-OG), the natural cofactor for prolyl hydroxylase domain (PHD) enzymes.[1]

Electronic Effects

-

Pyridine Nitrogen (N1): Acts as an electron sink, activating the C4 position for nucleophilic attack during synthesis. In biological systems, it serves as a monodentate ligand for metal coordination.

-

Carboxylic Acid (C3): Provides the second coordination point for bidentate chelation. It also forms critical hydrogen bonds with arginine residues (e.g., Arg383 in PHD2) in the enzyme active site.

-

Phenoxy Group (C4): This moiety is not merely a bystander; it occupies the hydrophobic pocket of the target enzyme, improving potency via

stacking interactions with aromatic residues (e.g., Tyr/Trp).

Visualization: Structure-Activity Relationship (SAR)[1]

Figure 1: Functional decomposition of the molecule showing its dual role in synthesis (electrophilic C4) and biology (bidentate chelation).[1]

Validated Synthetic Protocol

While various routes exist (e.g., aryne insertion), the Nucleophilic Aromatic Substitution (

Reaction Scheme

Substrate: 4-Chloropyridine-3-carboxylic acid (or ethyl ester)

Nucleophile: Phenol

Base: Potassium Carbonate (

Step-by-Step Methodology

Note: This protocol uses the ester intermediate to facilitate purification, followed by hydrolysis.

Phase 1:

Coupling

-

Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Phenol (1.1 eq) in anhydrous DMF (10 mL/g).

-

Deprotonation: Add

(2.5 eq) carefully. Stir at room temperature for 30 minutes to generate the phenoxide in situ. -

Addition: Add Ethyl 4-chloronicotinate (1.0 eq) dropwise or portion-wise.

-

Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS for the disappearance of the chloride starting material.

-

Workup: Cool to room temperature. Pour into ice-water. Extract with Ethyl Acetate (3x).[2][3] Wash organics with brine, dry over

, and concentrate.[2]-

Checkpoint: The intermediate ethyl 4-phenoxynicotinate is usually an oil or low-melting solid.[1]

-

Phase 2: Hydrolysis to Free Acid

-

Hydrolysis: Dissolve the crude ester in a mixture of THF:Water (1:1) .

-

Base Treatment: Add LiOH·

(3.0 eq). Stir at room temperature for 2–4 hours (or mild heating at 40°C if sluggish). -

Acidification (Critical Step): Cool the solution to 0°C. Adjust pH to ~3.0 using 1N HCl. The product, This compound , will precipitate.[1]

-

Isolation: Filter the solid, wash with cold water, and dry under high vacuum at 50°C. Recrystallize from Ethanol/Water if necessary.

Visualization: Synthetic Pathway

Figure 2: Step-wise synthetic workflow from chloronicotinate precursor to final acid.

Characterization Standards

To validate the identity of the synthesized compound, compare analytical data against these expected parameters.

-

NMR (400 MHz, DMSO-

-

LC-MS (ESI+):

-

Expected

: 216.06[4] -

Fragmentation pattern often shows loss of

(M-44) or loss of the phenoxy group depending on collision energy.

-

Biological Mechanism: HIF Stabilization

This molecule functions as a competitive inhibitor of HIF Prolyl Hydroxylase (PHD) enzymes. Under normal oxygen levels, PHDs hydroxylate HIF-

Mechanism of Action Diagram

Figure 3: Mechanism of Action.[1] The compound chelates the catalytic iron center, preventing the enzyme from hydroxylating HIF-alpha.[1]

References

-

PubChem. (2025).[4] this compound hydrochloride (Compound Summary).[1] National Library of Medicine. [Link]

-

Jain, R., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of HIF PHD1-3.[1] Journal of Medicinal Chemistry. [Link]

-

Deng, X., et al. (2020). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry.[1][3] RSC Advances. [Link]

Sources

An In-depth Technical Guide to 4-Phenoxypyridine-3-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Phenoxypyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for the free acid form, this guide also encompasses its hydrochloride salt and contextualizes its properties and potential applications within the broader class of 4-phenoxypyridine derivatives.

Core Molecular Identifiers

While a specific CAS number for this compound in its free acid form is not readily found in major chemical databases, its hydrochloride salt is cataloged. This suggests that the compound is often handled and studied in this salt form for improved stability and solubility.

Table 1: Molecular Identifiers for this compound Hydrochloride

| Identifier | Value | Source |

| CAS Number | Not readily available for free acid | |

| Molecular Formula | C₁₂H₉NO₃ | [1] |

| Molecular Weight | 215.21 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=NC=C2)C(=O)O | [1] |

| InChI | InChI=1S/C12H9NO3/c14-12(15)10-8-13-7-6-11(10)16-9-4-2-1-3-5-9/h1-8H,(H,14,15) | [1] |

| InChIKey | QJVUQFFLIRLHBM-UHFFFAOYSA-N | [1] |

Physicochemical Properties and Predicted Data

Direct experimental data for this compound is limited. However, computational predictions for its hydrochloride salt provide valuable insights into its physicochemical profile.

Table 2: Predicted Physicochemical Properties of this compound hydrochloride

| Property | Predicted Value | Source |

| XlogP | 1.9 | [1] |

| Monoisotopic Mass | 215.05824 Da | [1] |

Synthesis and Chemical Reactivity

The synthesis of 4-phenoxypyridine derivatives often involves the nucleophilic aromatic substitution of a leaving group on the pyridine ring with a phenoxide ion. A plausible synthetic route to this compound is outlined below.

General Synthetic Workflow

Sources

Solubility Profiling of 4-Phenoxypyridine-3-carboxylic Acid: Structural Insights & Experimental Protocols

The following is an in-depth technical guide designed for researchers and drug development scientists. It addresses the solubility profile of 4-Phenoxypyridine-3-carboxylic acid through structural analysis, predictive modeling, and a rigorous experimental protocol.

Executive Summary

The solubility profile of This compound is a critical parameter for its purification, formulation, and bioavailability assessment. Unlike simple pyridine derivatives, this molecule exhibits a complex solubility landscape due to the interplay between its polar, amphoteric core (pyridine-3-carboxylic acid) and its lipophilic tail (4-phenoxy group).

This guide addresses the current literature gap by providing:

-

Structural Solubility Prediction: A theoretical analysis of solute-solvent interactions based on molecular topology.

-

Predicted Solubility Ranking: A tiered classification of solvent suitability.

-

Definitive Profiling Protocol: A self-validating, step-by-step workflow to experimentally determine thermodynamic solubility (

).

Structural Analysis & Solubility Prediction

To accurately predict the solubility behavior of this compound, we must analyze its functional groups and their impact on the crystal lattice energy and solvation enthalpy.

Molecular Topology

-

Core Scaffold (Pyridine-3-carboxylic acid): This moiety is amphoteric. The pyridine nitrogen is weakly basic (

), and the carboxylic acid is acidic. In the solid state, these often form strong intermolecular hydrogen bond networks (head-to-tail dimers), leading to high melting points and high lattice energy. -

Substituent (4-Phenoxy group): The ether linkage introduces rotational freedom, potentially lowering the melting point relative to the parent nicotinic acid (

). However, the phenyl ring significantly increases lipophilicity (

Predicted Solubility Trends

Based on the Hansen Solubility Parameters (HSP) and dielectric requirements, the compound is expected to follow a "U-shaped" solubility curve relative to solvent polarity.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Action |

| Dipolar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Disruption of intermolecular H-bonds; dipole-dipole stabilization of the zwitterionic core. |

| Protic Polar | Methanol, Ethanol | Moderate (10–30 mg/mL) | Solvation of the carboxylic acid via H-bonding; alkyl chain interacts with the phenoxy group. |

| Chlorinated | DCM, Chloroform | Moderate-Low | Good interaction with the phenoxy tail, but poor solvation of the polar carboxylic head. |

| Aqueous | Water (pH 7) | Low (<1 mg/mL) | The hydrophobic phenoxy group dominates; solubility is highly pH-dependent (lowest at isoelectric point). |

| Non-Polar | Hexane, Heptane | Negligible | Inability to overcome the crystal lattice energy of the polar core. |

Field Insight: For purification (recrystallization), a binary solvent system of Ethanol/Water or Ethyl Acetate/Hexane is recommended. The compound is likely to dissolve in hot ethanol and precipitate upon cooling or addition of water.

Experimental Protocol: Thermodynamic Solubility Determination

Since specific literature values for this compound are sparse, the following protocol is the industry standard for generating a regulatory-grade solubility profile. This workflow ensures data integrity (ALCOA+ principles).

Materials & Equipment

-

Analyte: this compound (Purity >98% by HPLC).

-

Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Acetonitrile, DMSO, Water).

-

Instrumentation: HPLC-UV (Agilent 1200 or equivalent) or UV-Vis Spectrophotometer.

-

Thermostat: Shaking incubator capable of maintaining

.

The "Shake-Flask" Workflow (Isothermal Saturation)

This protocol utilizes the saturation shake-flask method, which is superior to kinetic methods for thermodynamic accuracy.

Step 1: Excess Solute Addition Add the compound to 5 mL of each solvent in borosilicate glass vials until a visible precipitate remains (supersaturation).

-

Critical Check: Ensure solid phase is present throughout the entire experiment. If the solid disappears, add more.

Step 2: Equilibration Incubate samples at the target temperature (e.g., 298.15 K, 303.15 K, 308.15 K) with constant agitation (150 rpm) for 72 hours .

-

Why 72 hours? Pyridine carboxylic acids can form metastable polymorphs. Extended equilibration ensures the conversion to the most stable crystal form.

Step 3: Phase Separation Stop agitation and allow the suspension to settle for 2 hours. Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to the equilibration temperature to prevent precipitation during filtration).

Step 4: Quantitation Dilute the filtrate with the mobile phase and analyze via HPLC.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [50:50 v/v].

-

Detection: UV at

(typically 260–280 nm for pyridine systems).

Workflow Visualization

Figure 1: Standardized workflow for thermodynamic solubility determination ensuring solid-liquid equilibrium.

Thermodynamic Modelling & Data Analysis

Once the solubility (

Modified Apelblat Equation

This semi-empirical model is highly accurate for pyridine-carboxylic acids in organic solvents:

-

A, B, C: Empirical parameters derived from regression analysis.

-

Utility: Allows for interpolation of solubility at any temperature within the measured range.

van't Hoff Equation

For a narrower temperature range, the simplified van't Hoff equation determines the dissolution enthalpy (

-

Interpretation: A linear plot of

vs.

Key Applications & Recommendations

Purification (Recrystallization)

Based on the structural profile, the following solvent systems are recommended for purification:

-

Ethanol (Hot) -> Cool: High solubility at boiling point (

), significantly lower at -

Acetic Acid/Water: Dissolve in glacial acetic acid, then precipitate by adding water (antisolvent).

pH-Dependent Solubility (Formulation)

As an amphoteric molecule, this compound will exhibit minimum solubility at its isoelectric point (likely pH 3.5–4.5).

-

To increase solubility: Adjust pH > 6.0 (forming the carboxylate anion) or pH < 2.0 (forming the pyridinium cation).

Data Presentation Template

When reporting your results, use the following table structure to ensure clarity for regulatory review:

| Solvent | T (K) | Solubility ( | Mass Solubility (mg/g) | Deviation (%) |

| Methanol | 298.15 | [Experimental Value] | [Calc Value] | |

| Ethanol | 298.15 | [Experimental Value] | [Calc Value] | |

| Acetone | 298.15 | [Experimental Value] | [Calc Value] |

References

-

Solubility of Nicotinic Acid: Xing, R., et al. "Solubility of Nicotinic Acid in Water, Ethanol, Acetone, Diethyl Ether, Acetonitrile, and Dimethyl Sulfoxide." Journal of Chemical & Engineering Data, vol. 53, no. 6, 2008, pp. 1396–1398.

-

Thermodynamic Modeling: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, vol. 31, no. 1, 1999, pp. 85–91.

-

Hansen Solubility Parameters: Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. 2nd ed., CRC Press, 2007.

-

General Solubility Protocols: "Kinetic & Thermodynamic Solubility Testing." WuXi AppTec, 2024.

-

Recrystallization Strategies: "Solvents for Recrystallization." University of Rochester, Department of Chemistry.

pKa Values and Ionization States of 4-Phenoxypyridine-3-carboxylic acid

This guide provides an in-depth technical analysis of the ionization behavior of 4-Phenoxypyridine-3-carboxylic acid , a critical scaffold in medicinal chemistry, particularly in the development of HIF prolyl hydroxylase inhibitors (e.g., Roxadustat analogs).

As direct experimental data for this specific intermediate is often proprietary, the values presented here are derived from rigorous Structure-Activity Relationship (SAR) analysis, using Nicotinic acid (pyridine-3-carboxylic acid) as the baseline and correcting for the electronic influence of the 4-phenoxy substituent.

Executive Summary: Physicochemical Profile

This compound is an amphoteric molecule containing both a basic center (pyridine nitrogen) and an acidic center (carboxylic acid). Its ionization state is highly pH-dependent, dictating its solubility, membrane permeability, and formulation stability.

Key Predicted Parameters

| Parameter | Value (Predicted) | Description |

| pKa₁ (Acidic) | 2.8 ± 0.3 | Deprotonation of Carboxylic Acid (-COOH → -COO⁻) |

| pKa₂ (Basic) | 5.8 ± 0.4 | Deprotonation of Pyridinium Ion (NH⁺ → N) |

| Isoelectric Point (pI) | ~4.3 | pH of minimum solubility (Zwitterionic form dominates) |

| LogD (pH 7.4) | Low (< 0) | Predominantly anionic at physiological pH |

Structural Analysis & Theoretical pKa Derivation

To understand the pKa values, we must analyze the electronic push-pull mechanisms within the molecule.

The Parent Scaffold: Nicotinic Acid

The baseline for this analysis is Nicotinic acid (Pyridine-3-carboxylic acid):[1]

-

pKa₁ (COOH): 2.07 (Stronger acid than benzoic acid due to the electron-withdrawing pyridine ring).

-

pKa₂ (NH⁺): 4.85 (Weaker base than pyridine due to the -I effect of the carboxyl group).

The 4-Phenoxy Substituent Effect

The introduction of a phenoxy group (-OPh) at the 4-position alters the electron distribution significantly:

-

Resonance Effect (+M): The oxygen lone pair donates electron density into the pyridine ring. This is the dominant effect at the 4-position (para-like), significantly increasing the electron density at the pyridine nitrogen.

-

Impact: Increases the basicity of the nitrogen (raises pKa₂).

-

-

Inductive Effect (-I): The oxygen is electronegative, pulling density through the sigma bond.

-

Impact: Slightly increases the acidity of the adjacent 3-COOH.

-

-

Net Result:

-

On Nitrogen (Basic Center): The strong +M resonance effect dominates. Compared to Nicotinic acid (4.85), the pKa₂ is expected to rise by ~1.0 unit (analogous to 4-methoxypyridine vs. pyridine). Predicted pKa₂ ≈ 5.8.

-

On Carboxylic Acid (Acidic Center): The electron-donating resonance of the phenoxy group destabilizes the forming carboxylate anion slightly less than it stabilizes the cation, but the proximity (ortho-position) introduces steric twists that may reduce conjugation. Generally, electron donors make benzoic acids weaker (higher pKa). Predicted pKa₁ ≈ 2.8. [2]

-

Ionization States & Microspecies Distribution

The molecule exists in three distinct ionization states depending on the pH of the environment.

The Three States

-

Cationic State (pH < 2.0): Both groups are protonated. The molecule carries a net positive charge (+1).

-

Zwitterionic State (pH 2.8 – 5.8): The Carboxylic acid deprotonates first. The molecule has a localized positive charge (NH⁺) and negative charge (COO⁻), resulting in a net neutral charge (0).

-

Anionic State (pH > 6.0): The Pyridinium deprotonates. The molecule carries a net negative charge (-1).

Visualization of Ionization Pathway

Figure 1: Stepwise deprotonation pathway of this compound.

Experimental Determination Protocol

Since theoretical values are approximations, experimental validation is required for drug filing. The Potentiometric Titration method is the Gold Standard for this pKa range (2–12).

Materials & Equipment

-

Instrument: Mettler Toledo T5/T7 Autotitrator or Sirius T3.

-

Solvent: Carbonate-free distilled water (degassed).

-

Titrant: 0.1 M KOH (standardized) and 0.1 M HCl.

-

Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

Step-by-Step Workflow

-

Sample Preparation: Weigh ~3–5 mg of this compound. Dissolve in 20 mL of 0.15 M KCl. Note: If solubility is poor at neutral pH, start at pH 2.0 (fully soluble cation).

-

Acidification: Add 0.1 M HCl to lower the pH to ~1.8. This ensures the starting species is 100% cationic.

-

Titration: Titrate with 0.1 M KOH in small increments (e.g., 5 µL) up to pH 11.0.

-

Data Analysis: Plot pH vs. Volume of KOH. The first inflection point corresponds to the COOH deprotonation (pKa₁), and the second inflection point corresponds to the Pyridinium deprotonation (pKa₂).

-

Bjerrum Plot: Convert the data to a Bjerrum plot (

vs pH) to precisely calculate the dissociation constants.

Experimental Logic Diagram

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Implications for Drug Development

Solubility & Formulation

-

pH 1–2 (Stomach): The molecule is cationic and highly soluble. Absorption is limited by the charge.

-

pH 6–7 (Intestine): The molecule is anionic. While soluble, the negative charge hinders passive diffusion across lipophilic membranes.

-

Absorption Window: The best absorption likely occurs in the duodenum (pH 4–5) , where a significant fraction exists as the neutral zwitterion (or non-ionic species if the equilibrium shifts), or via active transport mechanisms for amino-acid-like zwitterions.

Lipophilicity (LogD)

The distribution coefficient (LogD) will vary drastically with pH:

-

LogD (pH 2.0): Low (Cationic).

-

LogD (pH 4.3): Maximum (Zwitterionic/Neutral). This is the pH of maximum membrane permeability.

-

LogD (pH 7.4): Low (Anionic).

References

-

Nicotinic Acid pKa Data

- Pyridine Substituent Effects: Source: Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. Context: Establishes the +M and -I effects of alkoxy groups on pyridine nitrogen basicity.

- Potentiometric Titration Standards: Source: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Context: Standard protocols for pKa measurement of zwitterionic drugs.

- 4-Phenoxypyridine Structure: Source: Sigma-Aldrich Product D

Sources

- 1. researchgate.net [researchgate.net]

- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 3. Unified ionic and radical C-4 alkylation and arylation of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine-3-carboxylic acid;pyridine-4-carboxylic acid | C12H10N2O4 | CID 409437 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Master File: Biological Activity of 4-Phenoxypyridine-3-carboxylic Acid Derivatives

Executive Summary: The Scaffold at a Glance

The 4-phenoxypyridine-3-carboxylic acid scaffold represents a privileged pharmacophore in bioorganic chemistry, characterized by its ability to function as a bioisostere for diaryl ethers. Its structural rigidity, combined with the electronic tunability of the pyridine ring, allows it to serve as a dual-purpose template in both pharmaceutical and agrochemical sectors.

-

Pharmaceutical Domain: Derivatives function as potent Type II Kinase Inhibitors , specifically targeting c-Met (Hepatocyte Growth Factor Receptor) and VEGFR2 , offering therapeutic avenues for non-small cell lung cancer (NSCLC) and gastric carcinoma.

-

Agrochemical Domain: The scaffold mimics the structure of diphenyl ether herbicides (e.g., acifluorfen), acting as Protoporphyrinogen Oxidase (PPO) inhibitors , causing rapid necrosis in broadleaf weeds via membrane lipid peroxidation.

This guide provides an evidence-based analysis of the structure-activity relationships (SAR), synthetic pathways, and validation protocols for this chemical class.

Chemical Architecture & Pharmacophore Analysis[1]

The core structure consists of a pyridine ring substituted at the C4 position with a phenoxy group and at the C3 position with a carboxylic acid (or derivative).

Structural Logic

-

The "Head" (Pyridine-3-Carboxyl): The nitrogen atom in the pyridine ring accepts hydrogen bonds, while the carboxylic acid (or amide) moiety acts as a critical anchor, often chelating metals (in metalloenzymes) or forming hydrogen bond networks within the ATP-binding pocket of kinases.

-

The "Linker" (Ether Bridge): The oxygen atom provides a specific bond angle (~120°) that orients the two aromatic rings in a "twist" conformation, essential for fitting into hydrophobic pockets.

-

The "Tail" (Phenoxy Ring): This hydrophobic moiety penetrates deep into the enzyme's allosteric or hydrophobic regions. Substitutions here (e.g., -Cl, -F, -NO2) dramatically alter potency by modulating lipophilicity and electronic density.

Pharmaceutical Application: c-Met/VEGFR2 Kinase Inhibition

Mechanism of Action

In the context of oncology, 4-phenoxypyridine-3-carboxamides act primarily as ATP-competitive inhibitors .

-

Binding Mode: The pyridine nitrogen and the amide NH/CO groups form a "hinge-binding" motif.

-

Selectivity: The 4-phenoxy group occupies the hydrophobic "back pocket" (selectivity pocket) adjacent to the ATP binding site. This is particularly effective in c-Met kinase , where the unique conformation of the activation loop allows bulky hydrophobic groups to bind.

-

Causality: Inhibition of c-Met phosphorylation blocks downstream signaling (PI3K/AKT, RAS/MAPK), leading to G2/M phase cell cycle arrest and apoptosis in tumor lines like A549 (lung) and MKN45 (gastric).

Structure-Activity Relationship (SAR) Insights

-

Electron-Withdrawing Groups (EWG): Introduction of EWGs (e.g., F, Cl) on the terminal phenoxy ring enhances potency. Why? These groups reduce the electron density of the ring, increasing pi-stacking interactions with aromatic residues (e.g., Phe, Tyr) in the kinase pocket.

-

Linker Modification: Converting the carboxylic acid to a semicarbazone or acyl-hydrazone often improves IC50 values into the nanomolar range (e.g., IC50 = 0.093 μM against c-Met) by providing additional hydrogen bond donors/acceptors.

Visualization: c-Met Inhibition Pathway

Caption: Logical flow of c-Met kinase inhibition leading to tumor cell apoptosis.

Agrochemical Application: PPO Inhibition

Mechanism of Action

In agriculture, these derivatives function as Protoporphyrinogen Oxidase (PPO) Inhibitors .

-

Target: PPO is the enzyme that converts protoporphyrinogen IX to protoporphyrin IX in the chlorophyll biosynthesis pathway.

-

Effect: Inhibition leads to the accumulation of the substrate (Protoporphyrinogen IX), which leaks into the cytoplasm and is non-enzymatically oxidized. This generates singlet oxygen upon light exposure, causing rapid lipid peroxidation and membrane destruction.

Comparative Data: Herbicidal Efficacy

The following table summarizes the efficacy of 4-phenoxypyridine derivatives compared to commercial standards.

| Compound Class | Target Enzyme | Key Substituent (R) | Activity (Pre-emergence) | Activity (Post-emergence) |

| Commercial Std (Oxyfluorfen) | PPO | -CF3 (Diphenyl ether) | High | High |

| Derivative A (Acid) | PPO | -H | Low | Low |

| Derivative B (Ester) | PPO | -CH3 | Moderate | High |

| Derivative C (Coumarin-linked) | PPO/ACCase | -Coumarin | Very High | Very High |

Note: Esters (Derivative B) are often pro-herbicides, hydrolyzing to the active acid form within the plant cuticle, enhancing penetration.

Synthetic Protocols (Self-Validating Systems)

The synthesis of the core scaffold relies on a Nucleophilic Aromatic Substitution (

Protocol A: Synthesis of this compound

Objective: Create the core scaffold from 4-chloronicotinic acid.

-

Reagents:

-

4-Chloropyridine-3-carboxylic acid (1.0 eq)

-

Substituted Phenol (1.1 eq)

-

Base: Potassium Hydroxide (KOH) or Potassium Carbonate (

) (2.5 eq) -

Catalyst: Copper powder (0.1 eq) - Critical for unactivated phenols (Ullmann-type).

-

Solvent: DMF or DMSO (High boiling point polar aprotic).

-

-

Procedure:

-

Step 1: Dissolve the phenol and base in DMF. Stir at RT for 30 mins to generate the phenoxide anion.

-

Step 2: Add 4-chloropyridine-3-carboxylic acid and Cu powder.

-

Step 3: Heat to 120°C for 6-12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:10).

-

Step 4 (Workup): Pour reaction mixture into ice water. Acidify to pH 3-4 with 1N HCl. The product will precipitate.

-

Step 5 (Purification): Recrystallize from Ethanol/Water.

-

-

Validation Checkpoint:

-

Yield: Expect 60-80%.

-

1H NMR (DMSO-d6): Look for the disappearance of the Cl-C-H signal and the appearance of aromatic phenoxy protons (6.8-7.5 ppm).

-

Protocol B: Amide Coupling (Derivatization)

Objective: Convert the acid to the active carboxamide/semicarbazone.

-

Activation: React the acid (from Protocol A) with Thionyl Chloride (

) at reflux for 2 hours to generate the acid chloride. Evaporate excess -

Coupling: Dissolve the crude acid chloride in dry DCM. Add the amine/hydrazide (1.1 eq) and Triethylamine (2.0 eq) at 0°C.

-

Validation: IR spectroscopy should show a shift from the broad -COOH peak (~3000 cm-1) to sharp Amide I/II bands (~1650/1550 cm-1).

Visualization: Synthetic Workflow

Caption: Step-by-step synthetic route from chloronicotinic acid to bioactive derivatives.

Experimental Validation Protocols

To ensure data integrity, use these standardized assays.

Assay 1: In Vitro c-Met Kinase Inhibition (ELISA)

-

Principle: Measures the reduction in phosphorylation of a Poly(Glu, Tyr) substrate by recombinant c-Met enzyme in the presence of the inhibitor.

-

Key Steps:

-

Coat microplate with Poly(Glu, Tyr) 4:1 substrate.

-

Add test compound (dilution series) + ATP + c-Met enzyme. Incubate 1h at 37°C.

-

Wash and add anti-phosphotyrosine antibody (HRP-conjugated).

-

Add TMB substrate and measure OD at 450 nm.

-

-

Control: Staurosporine or Foretinib (Positive Control).

Assay 2: Herbicidal Greenhouse Screen

-

Target: Echinochloa crus-galli (Barnyard grass) and Digitaria sanguinalis (Crabgrass).

-

Method:

-

Pre-emergence: Spray soil immediately after sowing.

-

Post-emergence: Spray seedlings at the 3-leaf stage.

-

Dosage: Screen at 150 g active ingredient per hectare (g a.i./ha).

-

Scoring: Visual injury scale (0 = no effect, 100 = complete death) at 14 and 21 days.

-

References

-

Design, synthesis, and biological evaluation of novel 4‐phenoxypyridine derivatives as potential antitumor agents. Semantic Scholar.

-

Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. Bioorganic Chemistry.

-

Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin. Pest Management Science.

-

Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules.

-

Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry.

Technical Guide: Role of 4-Phenoxypyridine-3-carboxylic Acid in HIF Prolyl Hydroxylase Inhibition

[1]

Executive Summary

This compound represents a specific structural scaffold relevant to the development of HIF Prolyl Hydroxylase Inhibitors (HIF-PHIs) .[1] While clinically approved agents like Roxadustat (FG-4592) utilize a fused isoquinoline core, the pyridine-3-carboxylic acid motif serves as a critical pharmacophore for mimicking 2-oxoglutarate (2-OG), the endogenous co-substrate of PHD enzymes.[1]

This guide explores the chemical biology of this scaffold, elucidating how the 4-phenoxy substitution and the pyridine-3-carboxylate core interact with the PHD2 active site to stabilize HIF-α, thereby promoting erythropoiesis and cytoprotection.[1]

Chemical Biology & Structural Pharmacology[1]

The Pharmacophore: 2-Oxoglutarate Mimicry

HIF prolyl hydroxylases (PHD1, PHD2, PHD3) are Fe(II)/2-oxoglutarate-dependent dioxygenases.[1] Inhibitors must compete with 2-OG for the active site.[1] The pyridine-3-carboxylic acid core provides a bidentate or tridentate chelation motif for the active site iron (Fe²⁺).[1]

-

Key Interaction: The nitrogen of the pyridine ring and the carboxylate group (or its amide derivative) coordinate the Fe²⁺ center.[1]

-

Role of the 4-Substituent:

-

4-Hydroxy (Classic): In many inhibitors (e.g., Roxadustat core, Vadadustat), a hydroxyl group at position 4 (or 3 in pyridines) provides a critical hydrogen bond or direct iron coordination.[1]

-

4-Phenoxy (Target): The This compound variant introduces a bulky, hydrophobic phenoxy group.[1] This modification targets the hydrophobic sub-pocket (often occupied by the substrate's proline residue or distal hydrophobic residues like Tyr303/310 in PHD2), enhancing affinity and selectivity over other 2-OG oxygenases.[1]

-

Structure-Activity Relationship (SAR) Context

The this compound scaffold is structurally distinct from but related to major clinical inhibitors:

| Compound | Core Scaffold | Key Substituents | Binding Mode |

| This compound | Pyridine | 3-COOH, 4-OPh | Bidentate (N, COOH) + Hydrophobic Fit |

| Roxadustat (FG-4592) | Isoquinoline | 4-OH, 7-OPh, 3-CONH-Gly | Tridentate (N, CO, OH) |

| Vadadustat (AKB-6548) | Pyridine | 3-OH, 2-CONH-Gly | Bidentate/Tridentate |

| Daprodustat | Pyrimidine | 2,4,6-Trioxo | Bidentate |

Critical Insight: The "4-phenoxy" group in this specific scaffold likely acts as a hydrophobic anchor .[1] While it lacks the H-bond donor capability of a 4-hydroxyl, the phenoxy ether oxygen can accept weak H-bonds, and the phenyl ring engages in

Mechanism of Action

Inhibition Pathway[1]

-

Competition: this compound enters the PHD2 catalytic pocket, displacing 2-oxoglutarate.[1]

-

Chelation: The pyridine nitrogen and the C3-carboxylate chelate the active site Fe(II), preventing the formation of the reactive Fe(IV)=O species.[1]

-

Stabilization: Without the reactive oxygen species, PHD2 cannot hydroxylate Pro402 or Pro564 on HIF-α.[1]

-

HIF Accumulation: Non-hydroxylated HIF-α escapes recognition by the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]

-

Transcriptional Activation: HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs), driving the expression of EPO (Erythropoietin) and VEGF.[1]

Visualization of the Signaling Pathway[1]

Caption: Mechanism of HIF stabilization via competitive inhibition of PHD2 by this compound.[1]

Experimental Protocols

In Vitro PHD2 Inhibition Assay (TR-FRET)

This assay quantifies the ability of the compound to displace a labeled probe or prevent HIF peptide hydroxylation.[1]

Reagents:

-

Recombinant human PHD2 enzyme (catalytic domain).[1]

-

Biotinylated HIF-1α peptide (residues 556–574).[1]

-

Europium-labeled anti-HIF-1α-OH antibody.[1]

-

Ferrous ammonium sulfate (Fe(II) source), Ascorbate, 2-Oxoglutarate.[1]

Protocol:

-

Preparation: Dilute this compound in DMSO (10-point dose-response, starting at 100 µM).

-

Enzyme Mix: Incubate PHD2 (5 nM) with the compound for 15 min at Room Temperature (RT) in assay buffer (50 mM Tris-HCl pH 7.5, 50 µM Fe(II), 100 µM Ascorbate).

-

Substrate Addition: Add Biotin-HIF peptide (50 nM) and 2-OG (10 µM).

-

Reaction: Incubate for 60 min at RT.

-

Detection: Stop reaction with EDTA (10 mM). Add Eu-antibody and APC-Streptavidin.[1]

-

Readout: Measure TR-FRET (Ex: 340 nm, Em: 615/665 nm). Calculate IC50.

Cellular HIF Stabilization Assay (Western Blot)

Validates cell permeability and functional target engagement.[1]

Cell Line: Hep3B or HeLa cells.[1] Protocol:

-

Seeding: Seed

cells/well in 6-well plates. Culture overnight. -

Treatment: Treat cells with vehicle (DMSO) or this compound (10, 50, 100 µM) for 6–24 hours.[1]

-

Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

-

Immunoblot: Perform SDS-PAGE.[1] Transfer to PVDF membrane.[1]

-

Antibodies:

-

Analysis: Visualize bands. Successful inhibition results in a dose-dependent appearance of the HIF-α band (normally absent in normoxia).[1]

Synthesis of this compound (Reference Route)

For researchers needing to synthesize or derivatize the scaffold:

-

Starting Material: 4-Chloropyridine-3-carboxylic acid (or methyl ester).[1]

-

Reaction: Nucleophilic aromatic substitution (

).[1] -

Conditions: React with Phenol (

) in the presence of a base ( -

Workup: Acidify to precipitate the carboxylic acid product. Recrystallize from Ethanol/Water.[1]

Comparative Data Summary

| Feature | 4-Phenoxypyridine-3-COOH | Roxadustat (FG-4592) | 2-OG (Substrate) |

| Molecular Weight | ~215 Da | 352 Da | 146 Da |

| Fe(II) Ligands | Pyridine-N, 3-COOH | Isoquinoline-N, 3-CONH, 4-OH | 1-COOH, 2-Keto, 5-COOH |

| Hydrophobic Contact | 4-Phenoxy (Flexible) | 7-Phenoxy (Rigid fused ring) | None |

| Potency (Est.[1] IC50) | µM range (Scaffold) | nM range (Optimized Drug) | N/A |

References

-

Maxwell, P. H., & Eckardt, K. U. (2016).[1] "HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia and beyond."[1][3] Nature Reviews Nephrology, 12(3), 157–168.[1]

-

Rabinowitz, M. H. (2013).[1] "Inhibition of hypoxia-inducible factor prolyl hydroxylase domain inhibitors: the discovery of roxadustat."[1] Journal of Medicinal Chemistry, 56(23), 9369–9402.[1]

-

Chowdhury, R., et al. (2009).[1] "Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases."[1] Structure, 17(7), 981–989.[1]

-

PubChem. (2025).[1] "this compound (Compound Summary)." National Library of Medicine.[1] [1]

-

Yeh, T. L., et al. (2017).[1] "Molecular characterization of the PHD2–HIF-1α interaction and its inhibition." Scientific Reports, 7, 44226.[1] [1]

Literature review on 4-Phenoxypyridine-3-carboxylic acid synthesis

This guide details the synthesis of 4-Phenoxypyridine-3-carboxylic acid (also known as 4-phenoxynicotinic acid), a critical pharmacophore in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, such as Roxadustat.

Executive Summary

This compound (CAS: 54629-95-7) serves as a foundational scaffold in medicinal chemistry, particularly for drugs mimicking the body's response to hypoxia. Its structure features a pyridine ring substituted with a carboxylic acid at the C3 position and a phenoxy group at the C4 position. The electron-withdrawing nature of the C3-carboxyl group activates the C4 position, making Nucleophilic Aromatic Substitution (

This guide prioritizes an Ester-Mediated

Retrosynthetic Analysis

The most logical disconnection occurs at the ether linkage. The C4-position of the pyridine ring is activated for nucleophilic attack by the adjacent electron-withdrawing carboxylic ester at C3 and the ring nitrogen.

Figure 1: Retrosynthetic disconnection showing the conversion of 4-hydroxynicotinic acid to the activated chloro-ester intermediate.

Primary Synthetic Route: The Ester-Mediated Protocol

Direct reaction of 4-chloronicotinic acid with phenol is possible but often suffers from poor solubility (zwitterionic nature of the acid) and difficult workup. This optimized protocol uses Methyl 4-chloronicotinate , which ensures homogeneity in organic solvents.

Phase 1: Synthesis of Methyl 4-chloronicotinate

Objective: Convert 4-hydroxynicotinic acid to the active electrophile.

Reagents:

-

4-Hydroxynicotinic acid (1.0 eq)

-

Phosphorus oxychloride (

) (Excess, solvent/reagent) -

Methanol (MeOH) (Solvent for quenching)

- (Optional, to boost reactivity)

Protocol:

-

Chlorination: In a round-bottom flask equipped with a reflux condenser and a

drying tube, suspend 4-hydroxynicotinic acid (13.9 g, 100 mmol) in -

Activation: Slowly add

(22 g, 105 mmol) in portions to control the exotherm. -

Reflux: Heat the mixture to 110°C (reflux) for 4 hours. The suspension will clear as the acid chloride forms.

-

Evaporation: Remove excess

under reduced pressure. Caution: -

Esterification (One-Pot): Cool the residue to 0°C. Slowly add anhydrous Methanol (50 mL) dropwise. The acid chloride reacts vigorously to form the methyl ester.

-

Workup: Neutralize with saturated

solution, extract with Dichloromethane (DCM), dry over

Phase 2: Nucleophilic Aromatic Substitution ( )

Objective: Coupling of Phenol to the pyridine core.

Reagents:

-

Methyl 4-chloronicotinate (1.0 eq)

-

Phenol (1.1 eq)[5]

-

Potassium Carbonate (

) (2.0 eq) - Acts as the base and HF scavenger. -

Solvent: DMF (Dimethylformamide) or DMSO.

Protocol:

-

Setup: Charge a flask with Methyl 4-chloronicotinate (17.1 g, 100 mmol), Phenol (10.3 g, 110 mmol), and anhydrous

(27.6 g, 200 mmol) in DMF (100 mL). -

Reaction: Heat to 90–100°C for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The spot for the chloro-ester should disappear.

-

Quench: Cool to room temperature and pour the mixture into ice water (500 mL).

-

Isolation: The ester product (Methyl 4-phenoxynicotinate) may precipitate.[3][6] If not, extract with Ethyl Acetate (3 x 100 mL). Wash organics with 1M NaOH (to remove excess phenol) and brine.

-

Intermediate Purity Check: The methyl ester intermediate should be >95% pure before hydrolysis.

Phase 3: Hydrolysis to Final Acid

Objective: Unmasking the carboxylic acid.

Reagents:

-

Methyl 4-phenoxynicotinate (from Phase 2)

-

Lithium Hydroxide (

) (2.0 eq) -

Solvent: THF/Water (3:1)

Protocol:

-

Hydrolysis: Dissolve the intermediate ester in THF/Water. Add

. Stir at room temperature for 2 hours. -

Acidification: Evaporate THF. Acidify the aqueous residue carefully with 1M HCl to pH 3–4 (the isoelectric point).

-

Filtration: The product, this compound, will precipitate as a white solid.

-

Recrystallization: Recrystallize from Ethanol/Water if necessary.

Alternative "Direct Lithiation" Route (High-Tech)

For labs equipped for cryogenic chemistry, this route avoids

Mechanism: Directed Ortho-Metalation (DoM) is difficult on electron-deficient pyridines, but Halogen-Dance mechanisms or direct lithiation at -78°C can be achieved.

-

Lithiation: 4-Chloropyridine is treated with LDA (Lithium Diisopropylamide) in THF at -78°C. The lithium selectively inserts at the C3 position (ortho to the chloro group) due to the directing effect of the halogen.

-

Carboxylation: Quench with dry

gas.[7] -

Result: 4-Chloronicotinic acid is obtained directly.[7] This can then be coupled with phenol as per Phase 2.

-

Note: This route is atom-economical but requires strict anhydrous/cryogenic conditions.

-

Quantitative Data Summary

| Parameter | Method A: | Method B: Direct Acid Coupling | Method C: Lithiation Route |

| Starting Material | 4-Hydroxynicotinic acid | 4-Chloronicotinic acid | 4-Chloropyridine |

| Key Reagent | Phenol, NaOH (melt) | LDA, | |

| Temperature | 110°C (Step 1), 90°C (Step 2) | 160-180°C (Melt) | -78°C |

| Yield (Overall) | 65 - 75% | 40 - 50% | 55 - 65% |

| Scalability | High | Medium (viscosity issues) | Low (cryogenic limits) |

| Purity Profile | High (Ester purification easy) | Low (Zwitterion difficult) | High |

Process Workflow Diagram

Figure 2: Step-by-step process flow for the Ester-Mediated Synthesis.

Troubleshooting & Critical Control Points

-

Regioselectivity: In the

reaction, the 4-position is highly activated. However, if the temperature is too high (>140°C), decarboxylation of the acid (if using the acid route) can occur. Using the ester at 90°C prevents this. -

Moisture Control:

requires strictly anhydrous conditions. Any water present will generate phosphoric acid, which complicates purification. -

Purification of Final Acid: The product is amphoteric.

-

If pH < 2: The pyridine nitrogen is protonated (Soluble cation).

-

If pH > 5: The carboxylic acid is deprotonated (Soluble anion).

-

Sweet Spot: You must hit pH 3.0–4.0 to precipitate the zwitterionic free acid.

-

References

-

Guillier, F., et al. (1995). "Synthesis of 4-chloropyridine-3-carboxylic acid derivatives via lithiation." Journal of Organic Chemistry, 60(2), 292-296. Link

-

FibroGen, Inc. (2014). "Process for preparation of Roxadustat and intermediates." US Patent 20140163060. Link

-

Schmid, G.H., & Wolkoff, A.W. (1972). "The preparation of 4-chloropyridine." Canadian Journal of Chemistry, 50, 1181-1187.[7] Link

-

BenchChem. "Synthesis routes of 4-Chloronicotinic acid." Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 5. quora.com [quora.com]

- 6. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]

- 7. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

Metabolic Stability Predictions for 4-Phenoxypyridine-3-carboxylic acid

Executive Summary

This guide provides a high-level technical analysis of the metabolic stability profile of 4-Phenoxypyridine-3-carboxylic acid . As a scaffold frequently observed in Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and specific anti-inflammatory agents, its metabolic fate is governed by two competing electronic environments: the electron-deficient pyridine ring and the electron-rich phenoxy ether.

This document moves beyond standard "box-checking" protocols. It integrates in silico liability assessment with "wet lab" validation strategies, focusing specifically on the unique risks associated with diaryl ethers and reactive acyl glucuronides.

Part 1: Structural Analysis & In Silico Liability Assessment

Before initiating physical assays, we must map the molecule's "Soft Spots" (Sites of Metabolism - SOM) using a mechanistic understanding of enzyme kinetics.

Structural Deconstruction

The molecule consists of three distinct metabolic pharmacophores:

-

Pyridine Core (C3-COOH substituted): The carboxylic acid at position 3 is a strong electron-withdrawing group (EWG). This significantly lowers the electron density of the pyridine ring, making it resistant to electrophilic attack by Cytochrome P450 (CYP) enzymes.

-

Phenoxy Group (Diaryl Ether): Unlike alkyl ethers (e.g., methoxy), diaryl ethers are metabolically robust against O-dealkylation because they lack the

-hydrogens required for the standard hemiacetal formation mechanism. -

Carboxylic Acid Tail: This is the primary handle for Phase II conjugation.

Predicted Metabolic Map

Based on electronic structure theory (Hammett principles) and QSAR models (e.g., StarDrop™, ADMET Predictor®), the predicted metabolic hierarchy is:

-

Primary Liability (Phase II): Glucuronidation of the C3-carboxylic acid by UGTs (likely UGT1A1 or UGT2B7).

-

Secondary Liability (Phase I): Aromatic hydroxylation of the phenyl ring of the phenoxy group. The oxygen atom donates electron density to the phenyl ring, activating the para and ortho positions for CYP-mediated oxidation.

-

Tertiary Liability (Minor): N-oxidation of the pyridine nitrogen.[1] This is suppressed by the steric bulk of the phenoxy group and the electronic deactivation by the carboxylate.

In Silico Workflow Diagram

The following diagram outlines the decision tree for computational prediction prior to synthesis.

Caption: Logical workflow for computational assessment of metabolic liabilities, highlighting the bifurcation between stable oxidative metabolites and potentially reactive conjugates.

Part 2: The Chemistry of Instability (Mechanistic Causality)

The Diaryl Ether Paradox

Researchers often mistakenly predict O-dealkylation for this scaffold.

-

Mechanism: Standard O-dealkylation requires hydrogen abstraction from an

-carbon (C-H bond adjacent to Oxygen).[2] -

Reality: In 4-phenoxypyridine, the carbons adjacent to oxygen are aromatic (

hybridized). The bond dissociation energy is too high for typical CYP abstraction.

The Acyl Glucuronide (AG) Threat

The most critical risk for 3-pyridine carboxylic acids is the formation of Acyl Glucuronides (AG) .

-

Reaction:

-

Risk: AGs are electrophilic.[1] They can undergo:

-

Acyl Migration: The drug moiety migrates from the 1-position to 2, 3, or 4-OH of the glucuronic acid. These isomers are resistant to

-glucuronidase hydrolysis. -

Covalent Binding: The AG can react with nucleophilic residues (Lysine, Cysteine) on plasma proteins (HSA) or liver proteins, leading to immune-mediated idiosyncratic toxicity (IADRs).

-

Part 3: Experimental Validation Protocols

To validate the predictions above, a standard microsomal stability assay is insufficient because it lacks the cofactor (UDPGA) for Phase II. You must use a Hepatocyte Stability Assay or a Fortified Microsomal Assay .

Protocol: Hepatocyte Metabolic Stability (The Gold Standard)

This system is self-validating because it contains the full complement of Phase I (CYP) and Phase II (UGT/SULT) enzymes and transporters.

Materials:

-

Cryopreserved Hepatocytes (Human/Rat/Dog for species comparison).

-

Williams' Medium E (WME).

-

Test Compound (this compound).[3]

-

Controls:

-

Phase I Positive: Verapamil (High CL).

-

Phase II Positive: Diclofenac (High Glucuronidation).

-

Stable Negative: Warfarin.

-

Step-by-Step Methodology:

-

Thawing: Thaw hepatocytes rapidly at 37°C; assess viability via Trypan Blue exclusion (Acceptance Criteria: >75% viability).

-

Incubation:

-

Prepare 1 µM test compound solution in WME (keep DMSO < 0.1%).

-

Initiate reaction by adding hepatocytes (

cells/mL). -

Incubate at 37°C with 5% CO

on an orbital shaker.

-

-

Sampling:

-

Timepoints: 0, 15, 30, 60, 90, 120 minutes.

-

Quench: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

-

-

Analysis:

-

Centrifuge (4000g, 20 min).

-

Analyze supernatant via LC-MS/MS (Q-TOF or Triple Quad).

-

Crucial Step: Monitor for Neutral Loss of 176 Da (Glucuronide) and +16 Da (Hydroxylation).

-

Diagram: Experimental Workflow & Decision Matrix

Caption: Workflow for hepatocyte stability testing with specific decision branches for identifying acyl glucuronide (AG) risks.

Part 4: Data Interpretation & IVIVC

Calculating Intrinsic Clearance ( )

The disappearance of the parent compound follows pseudo-first-order kinetics.

Interpreting the Results for 4-Phenoxypyridine-3-COOH

| Parameter | Expected Outcome | Mechanistic Reason |

| Phase I Stability | High Stability | Electron-deficient pyridine + Stable ether linkage. |

| Phase II Stability | Low to Moderate Stability | Accessible carboxylic acid is a prime substrate for UGTs. |

| Species Differences | Dog > Human > Rat | Dogs often show higher carboxylation/glucuronidation rates for pyridine acids. |

| Reactive Risk | High Alert | If the Acyl Glucuronide is formed, its half-life in buffer must be measured. |

References

-

Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity.[5] Link

-

Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. Link

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. Link

-

Williams, D. P., et al. (2004). Mammalian biotransformation of pyridine derivatives.[1] In Metabolism of Xenobiotics. (Contextualizing pyridine nitrogen vs. carbon oxidation).

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.[4][5][6][7][8][9][10] Link

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. courses.washington.edu [courses.washington.edu]

- 3. PubChemLite - this compound hydrochloride (C12H9NO3) [pubchemlite.lcsb.uni.lu]

- 4. Metabolism and disposition of phenazopyridine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aganitha.ai [aganitha.ai]

- 6. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acyl glucuronides: the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Application Note: Esterification Strategies for 4-Phenoxypyridine-3-carboxylic Acid

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Push-Pull" Pyridine Scaffold

The esterification of 4-phenoxypyridine-3-carboxylic acid represents a classic challenge in heterocyclic process chemistry. This intermediate is structurally significant as a core scaffold for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., analogs of Roxadustat).

The difficulty lies in the electronic and steric environment of the molecule:

-

The Zwitterion Trap: Like nicotinic acid, the pyridine nitrogen can protonate, forming a zwitterionic species with the carboxylate. This high lattice energy reduces solubility in organic solvents, stalling standard Fischer esterifications.

-

Steric & Electronic Gating: The phenoxy group at the 4-position is bulky. While it is electron-donating by resonance (increasing electron density on the ring), it sterically crowds the adjacent 3-carboxylic acid, hindering nucleophilic attack at the carbonyl carbon.

Strategic Selection of Methodologies

To overcome these barriers, we present three distinct protocols, each validated for specific development phases:

| Method | Reagents | Mechanism | Best Use Case |

| A. Acid Chloride Activation | In-situ activation to highly reactive acyl chloride. | Scale-Up: Most robust, lowest cost, handles zwitterions well. | |

| B. Base-Promoted Alkylation | MeI / | Discovery/Small Scale: Mild, avoids acidic conditions, high conversion. | |

| C. Carbodiimide Coupling | EDC / DMAP / MeOH | Steglich Esterification. | Sensitive Substrates: If the phenoxy ring bears acid-labile substituents. |

Part 2: Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Methanolysis (The Standard)

This method is the industry standard for nicotinic acid derivatives due to its ability to break the zwitterionic lattice and drive the reaction via the highly reactive acid chloride intermediate.

Reagents & Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (3.0 – 5.0 equiv) -

Solvent: Anhydrous Methanol (0.5 M concentration relative to substrate)

-

Quench: Sat.

or

Step-by-Step Methodology

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or

line). -

Solvation (Chill): Charge the flask with anhydrous Methanol. Cool to 0 °C using an ice bath.

-

Activation: Add

dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution ( -

Addition: Add solid this compound in portions. The solution may initially be a suspension.

-

Reflux: Remove the ice bath and heat the mixture to reflux (65 °C ) for 4–6 hours.

-

Checkpoint: The suspension should clear as the ester forms and the zwitterion breaks down. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

-

-

Workup:

-

Isolation: Separate layers. Wash organic layer with brine, dry over

, and concentrate. -

Purification: Usually yields pure product. If necessary, recrystallize from Hexane/EtOAc.

Protocol B: Base-Promoted Alkylation (The Mild Route)

Ideal for parallel synthesis or when strong acids must be avoided. This method relies on the nucleophilicity of the carboxylate anion.

Reagents & Materials

-

Substrate: this compound (1.0 equiv)

-

Base: Potassium Carbonate (

), anhydrous, powdered (2.5 equiv) -

Alkylating Agent: Methyl Iodide (MeI) (1.5 equiv)

-

Solvent: DMF (Dimethylformamide) or NMP (0.3 M)

Step-by-Step Methodology

-

Deprotonation: In a reaction vial, dissolve the substrate in DMF. Add

. Stir at room temperature for 30 minutes.-

Note: The mixture will become a slurry. The base deprotonates the carboxylic acid, forming the carboxylate anion.

-

-

Alkylation: Add Methyl Iodide dropwise.

-

Reaction: Stir at 45 °C for 3–5 hours.

-

Why 45 °C? Slight heating overcomes the steric hindrance of the ortho-phenoxy group without promoting N-alkylation (quaternization of the pyridine nitrogen).

-

-

Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

-

Extraction: Extract with

or EtOAc (3x).-

Tip: DMF can partition into the organic phase. Wash the combined organics copiously with water and then LiCl solution (5%) to remove DMF.

-

-

Drying: Dry over

and concentrate.

Part 3: Analytical Validation & Troubleshooting

Data Summary Table

| Parameter | Method A ( | Method B (MeI/ |

| Typical Yield | 85–95% | 75–85% |

| Reaction Time | 4–6 Hours | 3–5 Hours |

| Purity (Crude) | High (>95%) | Moderate (DMF traces) |

| Key Impurity | Pyridine HCl salt (if not neutralized) | N-methylated pyridinium (if overheated) |

NMR Validation (Predicted)

-

1H NMR (400 MHz, CDCl3):

- 8.90 (s, 1H, H-2 pyridine) – Deshielded by adjacent ester.

- 8.45 (d, 1H, H-6 pyridine).

- 6.80 (d, 1H, H-5 pyridine).

- 7.20–7.50 (m, 5H, Phenoxy Ar-H).

-

3.95 (s, 3H,

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence between the Acid Chloride route (kinetic control via activation) and the Base-Promoted route (thermodynamic driving force via precipitation/irreversibility).

Figure 1: Mechanistic flow of Acid Chloride vs. Base-Promoted esterification routes.

Part 5: References

-

FibroGen, Inc. (2014). Method for synthesis of roxadustat and intermediate compounds thereof. European Patent EP3712130A1. Link

-

Neises, B., & Steglich, W. (1978).[3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link

-

Píša, O., et al. (2022).[5] A Scalable Synthesis of Roxadustat (FG-4592). Organic Process Research & Development, 26, 915–924.[5] Link

-

PubChem. (2023). Methyl 4-phenoxypyridine-3-carboxylate Compound Summary. National Library of Medicine. Link

-

Liang, S., et al. (2015).[6] Pivalic anhydride mediated esterification of phenols with carboxylic acids. Arkivoc. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

Application Note: Precision Design of Kinase Inhibitors Using the 4-Phenoxypyridine-3-carboxylic Acid Scaffold

Abstract

The 4-phenoxypyridine-3-carboxylic acid scaffold represents a privileged structural motif in the design of Type II kinase inhibitors, particularly for receptor tyrosine kinases (RTKs) such as c-Met (HGFR) and VEGFR2 . This Application Note provides a comprehensive technical guide for utilizing this building block to generate potent, multi-targeted kinase inhibitors. We detail the structural rationale for exploiting the "DFG-out" conformation, provide optimized synthetic protocols for library generation, and outline rigorous biochemical validation workflows.

Introduction: The "Privileged" Nature of the Scaffold

In the landscape of kinase drug discovery, the 4-phenoxypyridine motif is a bioisosteric analog of the 4-phenoxyquinoline core found in clinically relevant inhibitors like Foretinib and Cabozantinib .

Unlike Type I inhibitors that bind to the active "DFG-in" conformation, derivatives of this compound are predominantly Type II inhibitors . They stabilize the inactive "DFG-out" conformation, opening a hydrophobic pocket adjacent to the ATP-binding site. This mechanism offers two distinct advantages:

-

Selectivity: The DFG-out pocket is less conserved than the ATP hinge region.

-

Residence Time: Type II inhibitors often exhibit slower off-rates, leading to prolonged pharmacodynamic effects.

Target Profile[1][2][3][4][5][6][7]

-

Primary Targets: c-Met, VEGFR2, AXL, RET.[1]

-

Therapeutic Area: Angiogenesis inhibition, metastatic suppression in solid tumors (NSCLC, RCC).

Rational Design Strategy

The design logic relies on a tripartite pharmacophore model. The this compound serves as the central connector.

Anatomical Dissection of the Inhibitor

-

The Hinge Binder (Pyridine Core): The pyridine nitrogen (N1) often accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Cys1157 in c-Met).

-

The Hydrophobic Anchor (4-Phenoxy Group): This moiety penetrates the deep hydrophobic pocket created by the displacement of the Phenylalanine in the DFG motif. Substituents here (e.g., F, Cl) improve lipophilic contacts.

-

The Solvent-Exposed Tail (3-Carboxamide Linker): The carboxylic acid is converted to an amide. This "tail" extends towards the solvent front, often containing a urea or solubilizing group to interact with the "gatekeeper" residue or improve physicochemical properties.

Visualization: Type II Binding Mode

The following diagram illustrates the structural integration of the scaffold within the kinase domain.

Caption: Schematic representation of the Type II binding mode. The 4-phenoxypyridine core bridges the hinge region and the hydrophobic back pocket.

Chemical Synthesis Protocols

The synthesis of this scaffold is robust, relying on Nucleophilic Aromatic Substitution (SNAr) followed by amide coupling.

Retrosynthetic Workflow

Caption: Two-step synthetic pathway: SNAr ether formation followed by amide coupling to generate library diversity.

Detailed Experimental Protocols

Protocol A: Synthesis of Core Scaffold (Intermediate A)

Objective: Synthesize 4-(4-fluorophenoxy)nicotinic acid.

-

Reagents: 4-chloronicotinic acid (1.0 eq), 4-fluorophenol (1.2 eq), Potassium Carbonate (

, 2.5 eq), DMF (anhydrous). -

Procedure:

-

Charge a round-bottom flask with 4-chloronicotinic acid and

in DMF (0.5 M concentration). -

Add 4-fluorophenol.

-

Heat the reaction mixture to 100–110°C for 12 hours under

atmosphere. Note: Monitoring by LC-MS is critical to ensure complete displacement of the chloride. -

Work-up: Cool to RT. Pour onto crushed ice/water. Acidify to pH 3–4 using 1N HCl. The product usually precipitates as a solid.

-

Purification: Filter the solid, wash with water and cold ether. Recrystallize from Ethanol/Water if necessary.

-

Protocol B: Library Generation (Amide Coupling)

Objective: Diversify the "tail" region to optimize physicochemical properties.

-

Reagents: 4-(4-fluorophenoxy)nicotinic acid (1.0 eq), Amine (

, 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF/DCM (1:1). -

Procedure:

-

Dissolve the acid intermediate in dry DMF/DCM.

-

Add DIPEA and stir for 10 min.

-

Add HATU and stir for 30 min to activate the acid.

-

Add the amine (e.g., 1-(4-aminophenyl)-3-methylurea for c-Met specificity).

-

Stir at RT for 4–16 hours.

-

Purification: Remove solvents. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

-

Biological Evaluation & Validation

Trustworthy data requires self-validating assay systems.

Biochemical Assay (IC50 Determination)

Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or LanthaScreen™.

-

Enzyme: Recombinant human c-Met or VEGFR2 (kinase domain).

-

Substrate: Fluorescein-polyGT (or specific peptide substrate).

-

ATP: At

apparent (typically 10–50 -

Control: Foretinib or Cabozantinib must be included as a positive control.

Validation Criteria:

-

Z-factor > 0.5.

-

Control IC50 within 3-fold of literature value (e.g., Foretinib c-Met IC50

0.4–3 nM).

Cellular Assay (Target Engagement)

Method: Western Blot analysis of phosphorylation status.

-

Cell Line: MKN-45 (c-Met driven gastric cancer) or HUVEC (VEGFR2 driven).

-

Readout: Inhibition of phospho-Met (Tyr1234/1235) vs. Total Met.

-

Protocol:

-

Starve cells (serum-free) for 12h.

-

Treat with inhibitor (dose-response) for 2h.

-

Stimulate with ligand (HGF for c-Met, VEGF for VEGFR) for 15 min.

-

Lyse and blot.

-

Case Study: Structure-Activity Relationship (SAR)

The following table summarizes expected trends based on literature data for this scaffold [1][2].

| Compound ID | R1 (Phenoxy Substituent) | R2 (Amide Tail) | c-Met IC50 (nM) | Interpretation |

| Ref (Foretinib) | -- | -- | < 5 | Standard |

| A-01 | H | Phenyl | > 500 | Unsubstituted phenoxy lacks hydrophobic bite. |

| A-02 | 4-F | Phenyl | 120 | Halogen improves back-pocket affinity. |

| A-03 | 4-F | 4-(Methylurea)phenyl | 12 | Urea tail adds H-bonds to solvent front/gatekeeper. |

| A-04 | 2,4-di-F | 4-(Methylurea)phenyl | 4 | Multi-halogenation optimizes lipophilicity. |

Key Insight: The combination of an electron-withdrawing group on the phenoxy ring (Fluorine) and a urea-containing tail is critical for nanomolar potency.

Troubleshooting & Expert Tips

-

Synthesis Issue: Incomplete SNAr reaction.

-

Solution: The pyridine ring is deactivated. If the reaction is sluggish, use Cs₂CO₃ instead of K₂CO₃ or switch solvent to NMP at 140°C.

-

-

Solubility: 4-phenoxypyridine derivatives can be highly lipophilic.

-

Design Fix: Incorporate morpholine or piperazine solubilizing groups in the R2 tail (Amide region) to improve oral bioavailability.

-

-

Selectivity: To avoid off-target inhibition (e.g., CYP450), ensure the "Tail" region is not overly planar/aromatic. Introduce

character (e.g., saturated heterocycles).

References

-

Wang, X., et al. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors.[2] Bioorganic Chemistry.[2]

-

Liu, Y., et al. (2022). Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents.[3] Bioorganic Chemistry.[2]

-

Gong, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors.[4][5] Anti-Cancer Agents in Medicinal Chemistry.[6][7][4][1][8][5][9]

-

Liu, X., et al. (2019). Design, synthesis, and biological evaluation of novel 4-phenoxypyridine derivatives as potential antitumor agents.[10] Chemical Biology & Drug Design.[4]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Application Note: Handling and Storage Safety Protocols for 4-Phenoxypyridine-3-carboxylic acid

Introduction: The "Privileged Scaffold" in Drug Discovery

4-Phenoxypyridine-3-carboxylic acid (CAS: 54629-95-7), often referred to as 4-Phenoxynicotinic acid , is a critical heterocyclic building block in modern medicinal chemistry. Its structural motif—a pyridine ring substituted with a carboxylic acid and a phenoxy group—serves as a "privileged scaffold" for designing bio-active molecules.

It is extensively utilized in the synthesis of:

-

HIF Prolyl Hydroxylase Inhibitors: Analogs of drugs like Roxadustat , used to treat anemia by mimicking hypoxia.

-

WRN Helicase Inhibitors: Emerging covalent inhibitors (e.g., VVD-214) for microsatellite instability-high (MSI-H) cancers [1].[1]

-

Antiviral Agents: Protease inhibitors targeting SARS-CoV-2 Mpro [2].

Because this compound is often introduced late in synthetic pathways to impart specific binding properties, maintaining its chemical integrity through rigorous storage and handling protocols is essential for reproducibility in biological assays.

Physicochemical Profile & Hazard Analysis

Before handling, researchers must understand the compound's intrinsic properties. As a pyridine derivative, it exhibits amphoteric character (presence of basic nitrogen and acidic carboxyl group), which influences its solubility and reactivity.

Table 1: Chemical Identity & Physical Properties[2]

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 4-Phenoxynicotinic acid; 4-Phenoxy-3-pyridinecarboxylic acid |

| CAS Number | 54629-95-7 (Free Acid) / 1803601-96-8 (HCl Salt) |

| Molecular Formula | C₁₂H₉NO₃ |

| Molecular Weight | 215.20 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in water (pH dependent) |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~4.5 (Pyridine N) |

Hazard Classification (GHS)

Based on structural analogs and available safety data [3, 4].

-

Signal Word: WARNING

Storage Protocol: Preserving Chemical Integrity

Improper storage of pyridine carboxylic acids can lead to decarboxylation or oxidation of the pyridine ring, rendering the compound useless for precise SAR (Structure-Activity Relationship) studies.

Storage Logic Diagram

The following workflow dictates the decision process for long-term vs. short-term storage.

Figure 1: Decision matrix for the storage of this compound to prevent hydrolytic or oxidative degradation.

Detailed Storage Requirements

-

Temperature:

-

Standard: Store at 2–8°C (Refrigerated) for maximum shelf life.

-

Acceptable: Room temperature (20–25°C) is acceptable for short periods (weeks), provided humidity is controlled [4].

-

-

Atmosphere:

-

The compound is hygroscopic . Store in a tightly sealed container within a desiccator.

-

Best Practice: Backfill the vial with dry Nitrogen or Argon after removing an aliquot to prevent moisture uptake, which can alter the weighed mass and molarity calculations.

-

-

Light Protection:

-

Store in amber vials or wrap clear vials in aluminum foil. Pyridine derivatives can undergo slow photodegradation.

-

Handling & Operational Safety

Personal Protective Equipment (PPE) Matrix

| Protection Type | Specification | Reason |

| Respiratory | N95 Mask or Fume Hood | Prevents inhalation of fine dust (H335 Irritant). |

| Ocular | Chemical Safety Goggles | Protects against corneal damage from acidic dust (H319). |

| Dermal | Nitrile Gloves (Min 0.11mm) | Pyridines can penetrate skin; Nitrile offers good resistance. |

| Body | Lab Coat (Cotton/Poly) | Standard splash protection. |

Experimental Workflow: Solubilization

Preparing stock solutions for biological assays (e.g., IC50 determination) requires specific handling to avoid precipitation.

-

Weighing:

-

Use an analytical balance inside a fume hood or a powder containment enclosure.

-

Use an anti-static gun if the powder is static-prone (common with dry heterocyclic acids).

-

-

Solvent Selection:

-

Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). These solvents disrupt the intermolecular hydrogen bonding of the carboxylic acid dimer.

-

Avoid: Pure water. The compound exists as a zwitterion or free acid with low aqueous solubility at neutral pH.

-

-

Dissolution Protocol:

-

Add solvent to the powder (not powder to solvent) to prevent clumping.

-

Vortex for 30 seconds. If undissolved, sonicate at 40 kHz for 5 minutes.